![molecular formula C14H21N3 B13940309 4-(2-Methyl-2,7-diazaspiro[3.5]non-7-YL)-benzenamine](/img/structure/B13940309.png)
4-(2-Methyl-2,7-diazaspiro[3.5]non-7-YL)-benzenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methyl-2,7-diazaspiro[35]non-7-YL)-benzenamine is a complex organic compound that belongs to the class of diazaspiro compounds These compounds are characterized by their unique spirocyclic structure, which consists of two nitrogen atoms incorporated into a nonane ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-2,7-diazaspiro[3.5]non-7-YL)-benzenamine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methyl-2,7-diazaspiro[3.5]nonane with a suitable benzenamine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and requires specific temperature and pressure conditions to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Methyl-2,7-diazaspiro[3.5]non-7-YL)-benzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogens (e.g., Br2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
4-(2-Methyl-2,7-diazaspiro[3.5]non-7-YL)-benzenamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in protein binding studies.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism by which 4-(2-Methyl-2,7-diazaspiro[3.5]non-7-YL)-benzenamine exerts its effects involves binding to specific molecular targets. In cancer research, it has been shown to bind covalently to the KRAS G12C protein, inhibiting its activity and thereby preventing cancer cell proliferation. This binding occurs in the switch-II pocket of the KRAS protein, leading to its inactivation .
Comparación Con Compuestos Similares
Similar Compounds
1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one: Another diazaspiro compound with similar structural features but different functional groups.
N-ethyl-2-((4-(7-((4-(ethylsulfonamido)cyclohexyl)methyl)-2,7-diazaspiro[3.5]nonan-2-yl)pyrimidin-5-yl)oxy)-5-fluoro-N-isopropylbenzamide: A compound with a similar diazaspiro core but additional functional groups that enhance its biological activity.
Uniqueness
4-(2-Methyl-2,7-diazaspiro[3.5]non-7-YL)-benzenamine is unique due to its specific combination of a diazaspiro core and a benzenamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C14H21N3 |
|---|---|
Peso molecular |
231.34 g/mol |
Nombre IUPAC |
4-(2-methyl-2,7-diazaspiro[3.5]nonan-7-yl)aniline |
InChI |
InChI=1S/C14H21N3/c1-16-10-14(11-16)6-8-17(9-7-14)13-4-2-12(15)3-5-13/h2-5H,6-11,15H2,1H3 |
Clave InChI |
IBCZPTAGYUMVFX-UHFFFAOYSA-N |
SMILES canónico |
CN1CC2(C1)CCN(CC2)C3=CC=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


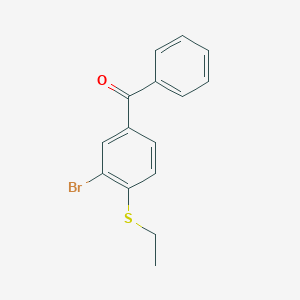

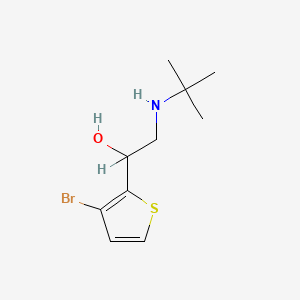

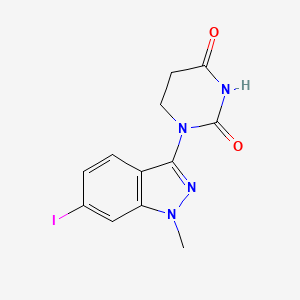
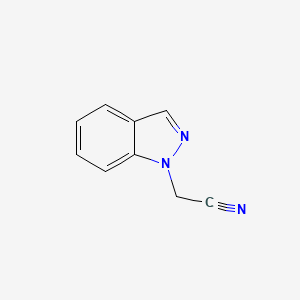


![5,7-Dibromofuro[2,3-C]pyridine](/img/structure/B13940292.png)
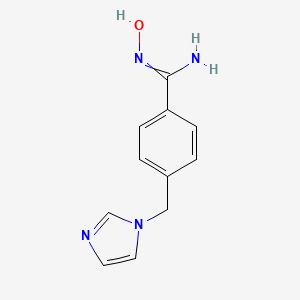


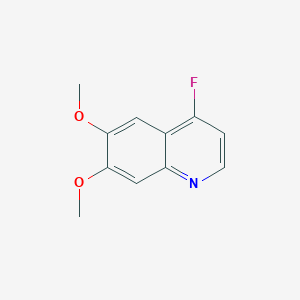
![16,17-Dihydro-17-methylene-15H-cyclopenta[a]phenanthrene](/img/structure/B13940320.png)
